molecular formula C28H28N2O6 B270876 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate

2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270876
M. Wt: 488.5 g/mol
InChI Key: OBEVYDGKCSORML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMO-1 and is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). In

Mechanism of Action

DMO-1 inhibits 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving incretin hormones, which are involved in the regulation of glucose metabolism. Inhibition of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate leads to increased levels of intact incretin hormones, resulting in increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
DMO-1 has been shown to improve glycemic control in animal models of type 2 diabetes. In addition to its effects on glucose metabolism, DMO-1 has also been shown to have anti-inflammatory and anti-fibrotic effects. These effects may be beneficial in the treatment of diabetic complications such as nephropathy and retinopathy.

Advantages and Limitations for Lab Experiments

DMO-1 is a potent inhibitor of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate and has been shown to be effective in animal models of type 2 diabetes. However, the synthesis of DMO-1 is a complex process that requires expertise in organic chemistry. In addition, the high potency of DMO-1 may make it difficult to study its effects in vivo without causing off-target effects.

Future Directions

There are several potential future directions for the study of DMO-1. One area of research is the development of more efficient synthesis methods for DMO-1. Another area of research is the study of DMO-1 in human clinical trials to determine its efficacy and safety in the treatment of type 2 diabetes. Additionally, the anti-inflammatory and anti-fibrotic effects of DMO-1 may have potential applications in the treatment of other diseases such as chronic kidney disease and liver fibrosis.

Synthesis Methods

DMO-1 can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylaniline with ethyl 2-oxo-2-(phenylamino)acetate to form the intermediate product. This intermediate product is then reacted with 4-(2-methoxyphenoxy)benzaldehyde to form the final product, DMO-1. The synthesis of DMO-1 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DMO-1 has been extensively studied for its potential applications in the treatment of type 2 diabetes. 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate is an enzyme that plays a crucial role in the regulation of glucose metabolism. Inhibition of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate has been shown to increase insulin secretion and decrease glucagon secretion, resulting in improved glycemic control. DMO-1 has been shown to be a potent inhibitor of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate, making it a promising candidate for the treatment of type 2 diabetes.

properties

Product Name

2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 1-[4-(2-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C28H28N2O6/c1-18-8-9-19(2)23(14-18)29-26(31)17-35-28(33)20-15-27(32)30(16-20)21-10-12-22(13-11-21)36-25-7-5-4-6-24(25)34-3/h4-14,20H,15-17H2,1-3H3,(H,29,31)

InChI Key

OBEVYDGKCSORML-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC4=CC=CC=C4OC

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC4=CC=CC=C4OC

Origin of Product

United States

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